

The Environmental Fate and Behavior of Flusilazole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and behavior of the fungicide **Flusilazole** in soil and water systems. The information is compiled from various scientific studies and regulatory documents to support environmental risk assessment and research activities.

Physicochemical Properties of Flusilazole

The environmental behavior of a pesticide is fundamentally influenced by its physicochemical properties. **Flusilazole** is a white crystalline solid with low water solubility and low vapor pressure, indicating it is not prone to significant volatilization from soil or water surfaces. It is stable to hydrolysis across a range of environmental pH values.

Table 1: Physicochemical Properties of Flusilazole



Property	Value	Reference
Molecular Formula	C16H15F2N3Sİ	[1]
Molecular Weight	315.4 g/mol	[1]
Physical State	White crystalline solid	[1]
Melting Point	53.2 ± 0.06 °C	[1]
Water Solubility	Low, unaffected by pH in the range 5-9	[2]
Vapor Pressure	Low	[2]
рКа	2.5 (very weakly basic)	[2]
Octanol/Water Partition Coefficient (Kow)	Unaffected by pH in the range 5-9	[2]

Environmental Fate in Soil

The fate of **Flusilazole** in the terrestrial environment is governed by a combination of degradation and mobility processes. It is considered to be persistent in soil under certain conditions.

Degradation in Soil

Aerobic Soil Metabolism

Under aerobic conditions, the primary degradation pathway of **Flusilazole** in soil is the cleavage of the methylene-silicon bond. This process results in the formation of two main metabolites: bis(4-fluorophenyl)(methyl)silanol (IN-F7321) and 1H-1,2,4-triazole (IN-H9933). The silanol metabolite is found in low concentrations, suggesting it undergoes further degradation. The degradation of **Flusilazole** in aerobic soils can be biphasic.[1]

Anaerobic Soil Metabolism

In anaerobic environments, such as flooded soils or sediments, **Flusilazole** degradation also occurs. Upon introduction to an anaerobic water-sediment system, **Flusilazole** rapidly



partitions to the sediment phase.[1]

Soil Photolysis

Photodegradation on the soil surface is not a significant dissipation route for **Flusilazole**. Studies have shown slow degradation under natural sunlight.[1]

Table 2: Degradation Half-lives (DT50) of Flusilazole in Soil

Condition	Soil Type	DT50 (days)	Reference
Aerobic	Woodstown Sandy Loam (pH 4.6)	Biphasic, approx. 427 days (at 25°C)	[1]
Aerobic	Flanagan Silt Loam (pH 6.7)	Biphasic, approx. 427 days (at 25°C)	[1]
Soil Surface Photolysis	Silt Loam	~97	[1]
Field Dissipation (Apple Orchard)	Soil	3.04 - 5.14	[3]

Mobility in Soil

Flusilazole is strongly and rapidly adsorbed to soil particles. This high adsorption affinity, coupled with its low water solubility, results in low mobility in the soil profile, and thus a low potential for leaching into groundwater. The degree of adsorption is influenced by soil properties such as organic matter content and pH.

Table 3: Soil Adsorption and Mobility of Flusilazole



Soil Type	Organic Matter (%)	рН	Adsorption Characteristics
Sandy Loam	1.1	6.6	Rapidly and strongly adsorbed
Sandy Loam	2.1	6.5	Rapidly and strongly adsorbed
Silt Loam	4.3	5.4	Rapidly and strongly adsorbed
Silt Loam	7.5	5.2	Rapidly and strongly adsorbed

Data from a batch equilibrium study.[1]

Environmental Fate in Water

In aquatic systems, the fate of **Flusilazole** is primarily determined by its stability to hydrolysis and its slow rate of photodegradation.

Hydrolysis

Flusilazole is stable to hydrolysis in sterile aqueous buffer solutions at pH 5, 7, and 9 when incubated at 25°C in the dark. No significant degradation is observed over a 34-day period.[1]

Aqueous Photolysis

The degradation of **Flusilazole** in water due to photolysis is a slow process. In sterile pH 7 buffer irradiated with simulated sunlight, the half-life is estimated to be approximately 60-80 days.[1]

Table 4: Degradation of Flusilazole in Water



Process	Condition	Half-life (DT50)	Reference
Hydrolysis	pH 5, 7, 9 (25°C, dark)	Stable (>34 days)	[1]
Aqueous Photolysis	pH 7 buffer (simulated sunlight)	~60 - 80 days	[1]

Experimental Protocols

The environmental fate of **Flusilazole** has been investigated using standardized laboratory and field study protocols, largely following OECD (Organisation for Economic Co-operation and Development) guidelines.

Aerobic Soil Degradation Study (Based on OECD 307)

This study aims to determine the rate and pathway of pesticide degradation in soil under aerobic conditions.

- Test System: Two different soil types (e.g., sandy loam and silt loam) are used. The soils are characterized for properties such as pH, organic matter content, and texture.
- Test Substance: ¹⁴C-labeled Flusilazole (labeled on the phenyl and/or triazole ring) is applied to the soil at a concentration relevant to its agricultural use.
- Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 25°C) and moisture level (e.g., 70% of water-holding capacity) for up to one year.
 Sterile soil samples are included as controls to distinguish between biotic and abiotic degradation.
- Sampling and Analysis: At various time intervals, soil samples are extracted with organic solvents (e.g., ethyl acetate, acetonitrile/water). The extracts are analyzed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its degradation products. Unextractable (bound) residues are quantified by combusting the soil and measuring the released ¹⁴CO₂.

Adsorption/Desorption Study (Based on OECD 106)



This study, using a batch equilibrium method, determines the extent to which a pesticide adsorbs to soil particles.

- Test System: Several different soil types (typically four to five) with varying organic matter content and pH are used.
- Test Substance: A solution of ¹⁴C-labeled **Flusilazole** in 0.01 N calcium sulfate is prepared at several concentrations.
- Equilibration: A known mass of soil is mixed with a known volume of the Flusilazole solution (e.g., a 1:1 soil-to-solution ratio). The mixtures are shaken at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to reach equilibrium.
- Analysis: After equilibration, the soil and solution are separated by centrifugation. The
 concentration of Flusilazole in the supernatant is measured by Liquid Scintillation Counting
 (LSC). The amount adsorbed to the soil is calculated by the difference between the initial
 and final concentrations in the solution.
- Desorption: For the highest concentration, the supernatant is replaced with a fresh solution without Flusilazole, and the mixture is shaken again to measure the amount of desorbed substance.

Hydrolysis Study (Based on OECD 111)

This study evaluates the abiotic degradation of a substance in water at different pH values.

- Test System: Sterile aqueous buffer solutions are prepared at pH 5, 7, and 9.
- Test Substance: ¹⁴C-labeled Flusilazole is added to the buffer solutions at a known concentration.
- Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 34 days).
- Analysis: At various time points, aliquots of the solutions are analyzed to determine the concentration of the parent compound and any potential hydrolysis products.



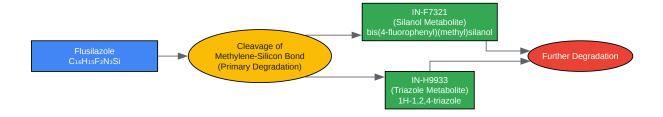
Aqueous Photolysis Study (Based on OECD 316)

This study determines the rate of degradation of a substance in water by simulated sunlight.[4]

- Test System: A sterile aqueous buffer solution (e.g., pH 7) is used.
- Test Substance: ¹⁴C-labeled Flusilazole is dissolved in the buffer solution.
- Irradiation: The solution is exposed to a light source (e.g., a xenon arc lamp) that simulates natural sunlight. Control samples are kept in the dark to account for any degradation not due to light.
- Analysis: The concentration of Flusilazole and its photoproducts are measured at different time intervals to determine the rate of photodegradation.

Visualizations

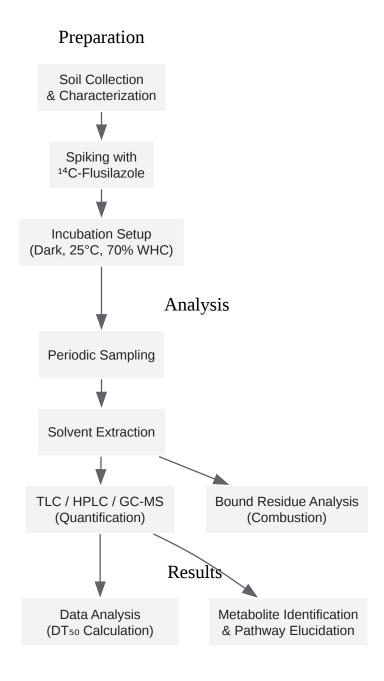
The following diagrams illustrate key processes and workflows related to the environmental fate of **Flusilazole**.



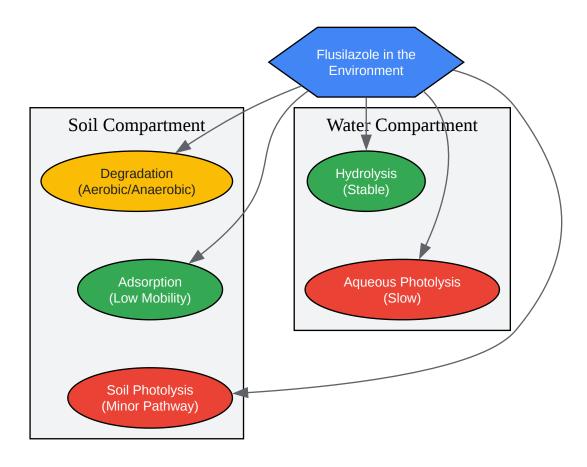
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Caption: Primary degradation pathway of **Flusilazole** in soil.









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